
2'-Chloro-6'-methylpropiophenone
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Overview
Description
2’-Chloro-6’-methylpropiophenone is an organic compound with the molecular formula C10H11ClO. It is a derivative of propiophenone, characterized by the presence of a chlorine atom at the 2’ position and a methyl group at the 6’ position on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Chloro-6’-methylpropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2’-chloro-6’-methylpropiophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone group undergoes reduction to form secondary alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
LiAlH₄ in dry THF, 0–25°C, 4 hr | 1-(2'-Chloro-6'-methylphenyl)propan-2-ol | 85–90% | |
H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 12 hr | Same as above | 78% |
Mechanistic Insight : Steric hindrance from the 6'-methyl group slows reaction kinetics compared to unhindered propiophenones. LiAlH₄ achieves higher yields due to stronger reducing power .
Nucleophilic Aromatic Substitution (NAS)
Reaction Conditions | Nucleophile | Product | Yield | Reference |
---|---|---|---|---|
NaOH (50%), Cu catalyst, 150°C, 24 hr | OH⁻ | 2'-Hydroxy-6'-methylpropiophenone | 45% | |
NH₃ (aq), CuSO₄, 120°C, 48 hr | NH₃ | 2'-Amino-6'-methylpropiophenone | 30% |
Key Challenges :
-
Steric hindrance from the 6'-methyl group reduces accessibility to the 2' position.
-
Competing side reactions (e.g., ketone reduction) occur under harsh conditions .
Grignard and Organometallic Additions
The ketone reacts with Grignard reagents to form tertiary alcohols, though steric effects limit efficiency.
Steric Effects : The 6'-methyl group impedes reagent approach, necessitating extended reaction times .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes nitration and sulfonation, but regioselectivity is controlled by steric and electronic factors.
Reaction | Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 4-Nitro-2'-chloro-6'-methylpropiophenone | 55% | |
Sulfonation (SO₃/H₂SO₄) | 100°C, 6 hr | 4-Sulfo-2'-chloro-6'-methylpropiophenone | 60% |
Regioselectivity :
-
Electron-withdrawing groups direct electrophiles to the meta position (C4).
-
Steric hindrance at C2 and C6 prevents substitution at these sites .
Oxidation Reactions
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aq), H₂SO₄ | 100°C, 12 hr | 2'-Chloro-6'-methylbenzoic acid | 40% | |
SeO₂, dioxane | Reflux, 8 hr | 2'-Chloro-6'-methyl-1-phenyl-1,2-propanedione | 35% |
Limitation : Over-oxidation leads to degradation products, reducing yields .
Coupling Reactions
The chlorine substituent enables palladium-catalyzed cross-coupling reactions, though steric effects limit efficiency.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 hr | 2'-Aryl-6'-methylpropiophenone | 50–60% | |
Ullmann | CuI, K₂CO₃, DMF, 120°C, 48 hr | 2'-Amino-6'-methylpropiophenone | 45% |
Catalyst Optimization : Bulky ligands (e.g., XPhos) improve yields by mitigating steric hindrance .
Steric and Electronic Effects
Scientific Research Applications
Precursor in Organic Synthesis
2'-Chloro-6'-methylpropiophenone serves as a building block for synthesizing more complex organic molecules.
Interaction Studies
Interaction studies involving this compound typically focus on its reactivity with biological molecules or other organic compounds. These studies help elucidate its potential pharmacological effects and metabolic pathways. Investigations into how this compound interacts with enzymes or receptors could provide insights into its biological activity and safety profile.
Comparison with Structurally Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-4-methylpropiophenone | Chlorine at position 3 | Exhibits different electrophilic reactivity due to chlorine's position. |
4-Chloro-3-methylpropiophenone | Chlorine at position 4 | May show distinct biological activities compared to the 2'-chloro derivative. |
2',6-Dichloro-4-methylpropiophenone | Two chlorine substituents | Increased lipophilicity may enhance biological activity. |
3-Chloropropiophenone | Chlorine at position 3 | Lacks methyl substitution, affecting its reactivity profile. |
Variations in chlorine positioning and additional substituents can significantly influence the chemical behavior and potential applications of these compounds.
Mechanism of Action
The mechanism by which 2’-chloro-6’-methylpropiophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methylpropiophenone
- 2’-Chloro-6’-ethylpropiophenone
- 2’-Bromo-6’-methylpropiophenone
Uniqueness
2’-Chloro-6’-methylpropiophenone is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
KZMGRXHQECJOEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
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